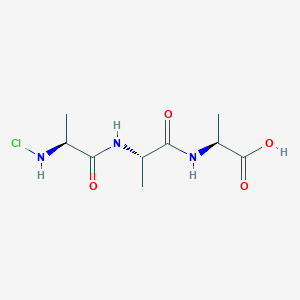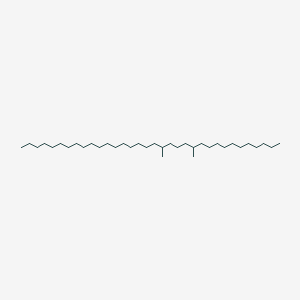
12,16-Dimethyl-tetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,16-Dimethyl-tetratriacontane is a chemical compound with the molecular formula C46H94. It is a type of alkane, specifically a branched alkane, characterized by the presence of two methyl groups attached to the 12th and 16th carbon atoms of a tetratriacontane chain. This compound is part of a larger class of hydrocarbons that are significant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12,16-Dimethyl-tetratriacontane typically involves the alkylation of a tetratriacontane precursor. One common method is the Friedel-Crafts alkylation, where a tetratriacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to be cost-effective and efficient, allowing for large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
12,16-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of various halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: Further hydrogenation does not significantly alter the structure as it is already saturated.
Substitution: Halogenated derivatives such as 12,16-dichloro-tetratriacontane or 12,16-dibromo-tetratriacontane.
Aplicaciones Científicas De Investigación
12,16-Dimethyl-tetratriacontane has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic applications, particularly in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based materials.
Mecanismo De Acción
The mechanism of action of 12,16-Dimethyl-tetratriacontane in biological systems involves its interaction with lipid membranes, where it can influence membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,12-Dimethyltetratriacontane
- Tetratriacontane
- 2,16-Dimethyltetratriacontane
Uniqueness
12,16-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness can lead to distinct interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
81469-09-2 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
12,16-dimethyltetratriacontane |
InChI |
InChI=1S/C36H74/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clave InChI |
XJPRTPKOMOZZCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
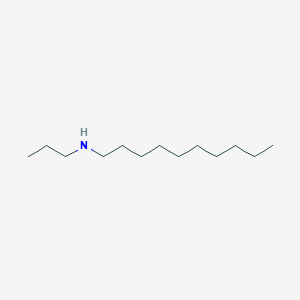
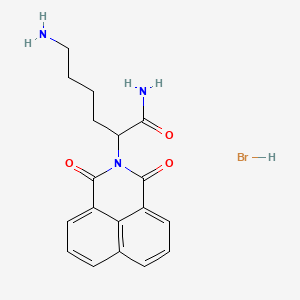
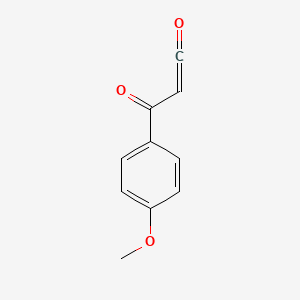
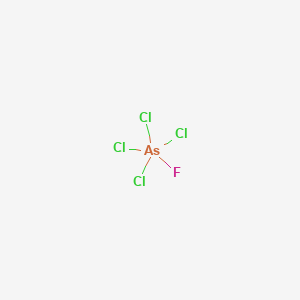

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
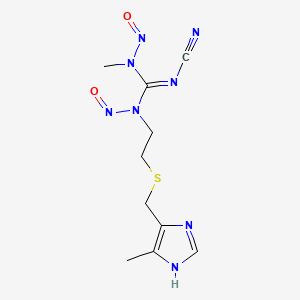
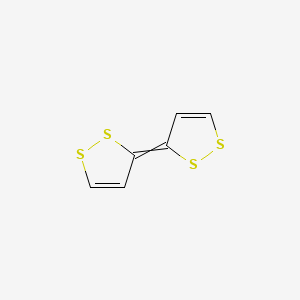
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
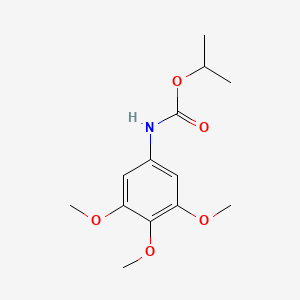
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
